2-bromo-11H-benzo[a]carbazole
Overview
Description
2-Bromo-11H-benzo[a]carbazole is an organic compound with the molecular formula C16H10BrN. It is a derivative of benzo[a]carbazole, where a bromine atom is substituted at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-11H-benzo[a]carbazole typically involves the bromination of 11H-benzo[a]carbazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzo[a]carbazoles.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but may include hydroxylated or hydrogenated derivatives.
Scientific Research Applications
2-Bromo-11H-benzo[a]carbazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-bromo-11H-benzo[a]carbazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The aromatic structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .
Comparison with Similar Compounds
11H-Benzo[a]carbazole: The parent compound without the bromine substitution.
2-Chloro-11H-benzo[a]carbazole: A similar compound with a chlorine atom instead of bromine.
2-Iodo-11H-benzo[a]carbazole: Another halogenated derivative with iodine.
Uniqueness: 2-Bromo-11H-benzo[a]carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-bromo-11H-benzo[a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-7-5-10-6-8-13-12-3-1-2-4-15(12)18-16(13)14(10)9-11/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAYDCCJEGELFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Br)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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